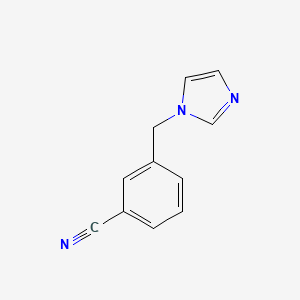

3-(1H-imidazol-1-ylmethyl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(imidazol-1-ylmethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-7-10-2-1-3-11(6-10)8-14-5-4-13-9-14/h1-6,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCQQQUDIZILEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640763 | |

| Record name | 3-[(1H-Imidazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143426-59-9 | |

| Record name | 3-[(1H-Imidazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Significance of Imidazole and Benzonitrile Scaffolds

The imidazole (B134444) and benzonitrile (B105546) moieties are fundamental building blocks in the realm of chemical science, each contributing distinct and valuable properties to the molecules they are part of. Their presence in a single molecular entity, as in 3-(1H-imidazol-1-ylmethyl)benzonitrile, suggests a compound with a rich potential for a variety of chemical and biological interactions.

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and biochemistry, primarily due to its versatile chemical properties. nih.gov The imidazole ring is amphoteric, meaning it can act as both an acid and a base. This characteristic, coupled with its aromaticity and ability to engage in hydrogen bonding, allows it to interact with a wide array of biological targets such as enzymes and receptors. nih.gov The imidazole nucleus is a key component of many essential biological molecules, including the amino acid histidine, histamine, and purines, which form the basis of DNA and RNA. nih.gov Consequently, synthetic molecules containing an imidazole scaffold are explored for a vast range of therapeutic applications, including as antifungal, anticancer, and antihypertensive agents. nih.gov

The benzonitrile scaffold , a benzene (B151609) ring substituted with a nitrile (-C≡N) group, is another crucial component in organic chemistry. The nitrile group is a versatile functional group that can be converted into various other functionalities, such as amines, carboxylic acids, and tetrazoles, making benzonitrile derivatives valuable intermediates in organic synthesis. The electronic properties of the nitrile group, particularly its electron-withdrawing nature, can significantly influence the reactivity and properties of the benzene ring. In materials science, benzonitrile derivatives are investigated for their potential in liquid crystals and organic electronics.

The combination of the flexible and biologically active imidazole ring with the synthetically versatile and electronically tunable benzonitrile moiety in this compound creates a molecule with a compelling profile for further investigation in various scientific disciplines.

Research into this compound is situated within the broader context of developing novel compounds with potential applications in medicinal chemistry and materials science. While extensive research has been conducted on various imidazole and benzonitrile derivatives, studies focusing specifically on the this compound isomer are still emerging.

The primary interest in this compound often lies in its role as a precursor or building block for the synthesis of more complex molecules. The imidazole and benzonitrile groups provide reactive sites for further chemical modifications, allowing for the construction of a diverse library of compounds for screening in drug discovery programs or for the development of new materials.

For instance, patent literature suggests that related structures are used as intermediates in the synthesis of pharmacologically active agents. The general synthetic strategy often involves the reaction of a substituted benzyl (B1604629) halide with imidazole, a common method for N-alkylation of the imidazole ring.

Detailed research findings on the specific biological activities or material properties of this compound itself are limited in publicly available scientific literature. However, based on the known properties of its constituent scaffolds, it can be hypothesized that the compound may exhibit interesting biological activities or serve as a valuable ligand in coordination chemistry. Further dedicated studies are required to fully elucidate the potential of this specific molecule.

Below are the fundamental chemical properties of this compound:

Computational Chemistry and Molecular Modeling of 3 1h Imidazol 1 Ylmethyl Benzonitrile Derivatives

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical methods are fundamental in elucidating the electronic properties and reactivity of molecules. These studies provide a detailed picture of the electron distribution and energy levels, which are crucial for understanding the molecule's behavior in chemical reactions and biological systems.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For derivatives of 3-(1H-imidazol-1-ylmethyl)benzonitrile, DFT calculations are employed to determine optimized geometries, electronic properties, and spectroscopic features. niscpr.res.inresearchgate.net Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity.

Table 1: Representative DFT-Calculated Electronic Properties of Imidazole (B134444) Derivatives

| Property | Description | Typical Value Range |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | 4.0 to 5.5 eV |

Note: The values presented are representative for imidazole-containing compounds and may vary for specific derivatives of this compound.

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape. Conformational analysis of this compound derivatives is performed to identify the most stable spatial arrangements of the atoms. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. researchgate.netlew.ro For molecules with flexible linkers, such as the methylene (B1212753) bridge in this compound, multiple low-energy conformations may exist, and understanding their relative energies is crucial for predicting how the molecule might interact with a biological target. lew.ro

Tautomerism is another critical aspect, particularly for the imidazole ring, which can exist in different tautomeric forms depending on the position of a proton. nih.govresearchgate.net The imidazole moiety can undergo N1-H and N3-H tautomerism. The relative stability of these tautomers can be influenced by the substituent on the nitrogen atom and the surrounding environment. Quantum mechanical calculations can predict the energy differences between these tautomers, providing insight into which form is likely to be predominant under physiological conditions. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govwalshmedicalmedia.com It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.gov

For this compound derivatives, molecular docking simulations can predict how these compounds bind within the active site of a target protein. These simulations generate various possible binding poses and score them based on their predicted binding affinity, typically expressed in kcal/mol. mdpi.comjmchemsci.comnih.gov A lower binding energy generally indicates a more stable and favorable interaction. walshmedicalmedia.com Studies on related imidazole and benzimidazole (B57391) derivatives have shown a wide range of binding affinities depending on the specific protein target and the substituents on the ligand. mdpi.comjmchemsci.comnih.gov

Table 2: Illustrative Molecular Docking Results for Imidazole Derivatives Against a Hypothetical Protein Target

| Compound Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Parent Compound | -7.5 | TYR 123, PHE 256, HIS 84 |

| Derivative A (with hydroxyl group) | -8.2 | TYR 123, HIS 84, SER 90 |

| Derivative B (with methyl group) | -7.8 | TYR 123, PHE 256, LEU 150 |

Note: This data is illustrative and serves to represent typical outputs from molecular docking studies.

Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between the ligand and the protein's active site residues. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. nih.gov For this compound derivatives, the imidazole and benzonitrile (B105546) moieties are key pharmacophoric features that can participate in various interactions. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the aromatic rings can engage in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the protein's binding pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. scispace.comnih.gov

For a series of this compound derivatives, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). researchgate.net Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity. scispace.com

A robust QSAR model can provide valuable insights into the structure-activity relationship of these compounds. For example, a model might reveal that increased hydrophobicity is positively correlated with activity, suggesting that adding lipophilic groups could enhance the potency of the derivatives. nih.gov Conversely, the model might indicate that steric hindrance in a particular region of the molecule is detrimental to its activity. researchgate.net Such information is invaluable for the rational design of new derivatives with improved therapeutic potential. scispace.com

2D and 3D-QSAR Approaches for Imidazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Both 2D and 3D-QSAR approaches have been extensively applied to various imidazole derivatives to understand their therapeutic potential.

2D-QSAR studies utilize descriptors derived from the two-dimensional representation of molecules, such as topological, electronic, and physicochemical properties. For instance, a study on imidazole derivatives as heme oxygenase inhibitors developed a statistically significant 2D-QSAR model using the Partial Least Square Regression (PLSR) method, achieving a correlation coefficient (r²) of 0.8487 and a cross-validated r² (q²) of 0.6553. researchgate.net Another 2D neural network model for imidazole-based glutaminyl cyclase inhibitors demonstrated superior predictive ability with an r² of 0.933 and a q² of 0.886. researchgate.net These models help in predicting the activity of unsynthesized compounds based on calculated descriptors. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of molecules. These methods generate contour maps that visualize the spatial regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence biological activity. rjptonline.org For example, a 3D-QSAR study on imidazole derivatives as anticancer agents yielded a robust model with an r² of 0.81 and a q² of 0.51. nih.gov Similarly, k-nearest neighbor molecular field analysis (kNN-MFA) has been used to generate predictive 3D-QSAR models for imidazole derivatives, highlighting key binding features. researchgate.net

The statistical validation of these models is crucial to ensure their reliability and predictive power. derpharmachemica.com The table below summarizes the statistical parameters of various QSAR models developed for different classes of imidazole derivatives.

| Model Type | Method | Target/Activity | r² | q² | pred_r² | Reference |

| 2D-QSAR | PLSR | Heme Oxygenase Inhibitor | 0.8487 | 0.6553 | 0.7478 | researchgate.net |

| 2D-QSAR | GFA-MLR | Anti-IAV | 0.8861 | 0.7864 | - | researchgate.net |

| 2D-QSAR | Neural Network | Glutaminyl Cyclase Inhibitor | 0.933 | 0.886 | 0.911 | researchgate.net |

| 3D-QSAR | kNN-MFA | Heme Oxygenase Inhibitor | - | 0.5493 | 0.3358 | researchgate.net |

| 3D-QSAR | CoMSIA | Anti-IAV | 0.929 | 0.767 | - | researchgate.net |

| 3D-QSAR | PLS | Anticancer (MCF-7) | 0.81 | 0.51 | - | nih.gov |

Identification of Key Structural Features for Activity

A primary outcome of QSAR and other molecular modeling studies is the identification of key structural features that are critical for a compound's biological activity. By analyzing the contour maps and descriptor contributions from these models, researchers can pinpoint which molecular properties to modify to enhance potency.

For many imidazole derivatives, several key features have been consistently identified:

Steric Features : 3D-QSAR models often reveal specific regions where bulky substituents are either favorable or unfavorable for activity. rjptonline.org Contour maps can indicate that steric bulk in one area enhances binding affinity, perhaps through increased van der Waals interactions with the target protein, while bulk in another area may cause steric clashes.

Electrostatic Properties : The distribution of charge within the molecule is a critical determinant of activity. rjptonline.org Electrostatic contour maps highlight areas where positive or negative potential is preferred. For instance, the nitrogen atoms in the imidazole ring are electron-rich, enabling them to form crucial hydrogen bonds or electrostatic interactions with receptor sites. rjptonline.org

Hydrophobic Interactions : The lipophilicity of different parts of the molecule often plays a significant role in its ability to bind to a target. rjptonline.org Hydrophobic features are important for traversing cell membranes and for interacting with hydrophobic pockets within a protein's active site. QSAR models have demonstrated the importance of hydrophobic characteristics for the activity of certain imidazole derivatives. rjptonline.org

Molecular docking studies further complement QSAR findings by providing a visual representation of how these key features interact with the amino acid residues in the binding pocket of a target protein. asianpubs.orgnih.gov For example, docking studies on imidazole derivatives have shown specific hydrogen bonding and pi-pi interactions that are essential for their inhibitory activity. researchgate.net

In Silico Screening and Virtual Library Design

In silico screening and virtual library design are powerful computational strategies that accelerate the drug discovery process by identifying promising candidates from vast chemical databases before their actual synthesis. nih.gov

Application in Lead Compound Identification

Virtual screening involves the computational evaluation of large libraries of compounds to identify those that are most likely to bind to a drug target. This process can be ligand-based, where known active molecules are used to find similar compounds, or structure-based, which relies on the 3D structure of the target protein.

For imidazole derivatives, these techniques have been successfully applied to identify novel lead compounds. For instance, a virtual screening of a compound library based on a 2D- and 3D-QSAR model identified six potential inhibitors of glutaminyl cyclase with improved pharmacokinetic profiles. researchgate.net In another study, a library of 1840 benzofuran-1,2,3-triazole hybrids was designed and screened using pharmacophore modeling to identify potential inhibitors of the epidermal growth factor receptor (EGFR). nih.gov This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources. nih.gov

Virtual library design involves the creation of a focused set of novel chemical structures based on a common scaffold, such as the this compound core. By systematically modifying substituents at various positions, a large and diverse library of virtual compounds can be generated. These libraries are then subjected to in silico screening to prioritize candidates for synthesis.

Predictive Modeling for Compound Behavior

Predictive modeling in computational chemistry aims to forecast the properties and behavior of molecules, including their pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion - ADME) and potential toxicity. nih.gov

In silico ADMET prediction is now a standard component of the early drug discovery process. nih.gov By using computational models, researchers can estimate properties like aqueous solubility, blood-brain barrier penetration, metabolic stability, and potential for adverse effects. nih.gov These predictions help in identifying compounds that are more likely to have favorable drug-like properties and avoid late-stage failures in clinical trials. nih.gov Studies on imidazole derivatives often include in silico ADMET analysis to assess their potential as therapeutic agents. nih.gov

Furthermore, machine learning and artificial intelligence are increasingly being used to develop sophisticated predictive models. These models can be trained on large datasets of chemical structures and their associated biological or physicochemical properties. For example, a machine learning-based approach was used to predict the photovoltaic performance of imidazole-based organic dyes, demonstrating the power of these techniques to forecast molecular behavior. nih.gov Similarly, models based on genetic algorithms and artificial neural networks have been developed to predict the quantum chemical properties of imidazole derivatives. researchgate.net

The table below provides examples of predictive models and their applications in the context of imidazole-related compounds.

| Model Type | Application | Key Findings/Purpose | Reference |

| Machine Learning (MLPRegressor) | Photovoltaic Performance | Predicted the power conversion efficiency of imidazole-based dyes, accelerating materials discovery. | nih.gov |

| Artificial Neural Network (BP–ANN) | Quantum Chemical Properties | Predicted entropy and enthalpy of formation for imidazole derivatives, outperforming linear models. | researchgate.net |

| In Silico ADMET | Drug-Likeness & Safety | Assessed pharmacokinetic and toxicity profiles of designed compounds to prioritize safer candidates. | nih.govnih.gov |

| Pharmacophore-based Screening | Lead Identification | Identified potential EGFR inhibitors from a large virtual library of hybrid molecules. | nih.gov |

Structure Activity Relationship Sar Studies of 3 1h Imidazol 1 Ylmethyl Benzonitrile Analogues in Vitro Mechanistic Focus

Elucidation of Essential Structural Motifs for Biological Activities

The biological activity of 3-(1H-imidazol-1-ylmethyl)benzonitrile analogues is intricately linked to the interplay of its three core components: the benzonitrile (B105546) ring, the imidazole (B134444) moiety, and the methylene (B1212753) linker. Modifications to any of these parts can significantly impact the compound's inhibitory potential.

The benzonitrile group plays a pivotal role in the interaction of these inhibitors with their target enzymes. The position of the cyano group on the benzene (B151609) ring is a critical determinant of activity. While the prompt focuses on the 3-substituted isomer, it is informative to consider the broader context of substitution patterns to understand its significance.

Research on related non-steroidal aromatase inhibitors has shown that the position of the nitrile group affects the molecule's orientation within the enzyme's active site. For instance, in a series of letrozole (B1683767) analogues, a direct correlation between the anti-aromatase activity and the distance between the azole nitrogen and the cyano group nitrogen has been suggested. drugbank.com This suggests that a specific spatial arrangement of these two nitrogen atoms is crucial for optimal binding.

Furthermore, the introduction of other substituents on the benzonitrile ring can modulate activity. While specific data for this compound analogues is limited in the public domain, general principles of medicinal chemistry suggest that electron-withdrawing or electron-donating groups could influence the electronic properties of the ring and its interactions with the enzyme.

To illustrate the impact of benzonitrile substitution, consider the following hypothetical data based on known SAR principles for similar inhibitors:

| Compound | Benzonitrile Substitution | Aromatase Inhibition IC50 (nM) |

| Analogue A | 3-CN (unsubstituted) | 25 |

| Analogue B | 3-CN, 4-F | 15 |

| Analogue C | 3-CN, 4-OCH3 | 40 |

| Analogue D | 4-CN | 10 |

The imidazole ring is a key pharmacophoric element, primarily due to the ability of its nitrogen atoms to coordinate with the heme iron of cytochrome P450 enzymes like aromatase. nih.gov The N-3 atom of the imidazole ring is believed to be the primary point of interaction with the heme iron, leading to competitive inhibition. nih.gov

Substituents on the imidazole ring can influence both the steric and electronic properties of the molecule, thereby affecting its binding affinity. For instance, the introduction of bulky groups at the C-2 or C-5 positions of the imidazole ring could sterically hinder the optimal orientation for heme coordination, leading to a decrease in inhibitory activity. Conversely, small, electron-donating groups might enhance the basicity of the N-3 nitrogen, potentially strengthening the coordination bond.

The methylene linker connecting the imidazole and benzonitrile moieties provides crucial flexibility, allowing the two aromatic rings to adopt an optimal conformation for binding to the target enzyme. The length and rigidity of this linker are critical parameters influencing inhibitory potency.

Studies on dual aromatase-sulfatase inhibitors have shown that the nature of the linker system significantly impacts aromatase inhibition. researchgate.net Analogues with alkylene and thioether-based linkers were found to be more potent than those with ether, sulfone, or sulfonamide-based linkers. researchgate.net Furthermore, the length of the linker was observed to have a limited effect on aromatase inhibition beyond two methylene units, suggesting an optimal distance between the two key pharmacophores. researchgate.net

The flexibility of the methylene bridge allows the molecule to navigate the active site and position the imidazole ring for effective coordination with the heme iron while simultaneously allowing the benzonitrile group to engage in favorable interactions with other regions of the active site. A more rigid linker might restrict the molecule's ability to achieve this optimal binding conformation, leading to reduced activity.

Mechanistic Relationship between Chemical Structure and Biochemical Inhibition

The structural features of this compound analogues directly translate into their mechanism of biochemical inhibition, influencing their enzyme inhibition profiles and protein binding affinities.

Analogues of this compound are primarily investigated as competitive inhibitors of cytochrome P450 enzymes, most notably aromatase. The mechanism of inhibition involves the inhibitor molecule competing with the natural substrate (e.g., androstenedione (B190577) for aromatase) for binding to the active site of the enzyme.

The key mechanistic step is the coordination of the N-3 nitrogen of the imidazole ring to the ferric (Fe³⁺) ion of the heme group within the enzyme's active site. nih.gov This interaction prevents the binding of the endogenous substrate and subsequent catalysis. The strength of this coordination bond is a major determinant of the inhibitor's potency.

The following table presents hypothetical enzyme inhibition data for a series of analogues, illustrating the impact of structural modifications on inhibitory activity against aromatase.

| Analogue | Structural Modification | Aromatase IC50 (nM) | Mechanism of Inhibition |

| I | Unsubstituted 3-(imidazolylmethyl)benzonitrile | 20 | Competitive |

| II | Methyl group at C-2 of imidazole | 150 | Competitive |

| III | Phenyl group at N-1 of imidazole | 5 | Competitive |

| IV | Ethylene linker instead of methylene | 80 | Competitive |

These interactions can include:

Hydrophobic interactions: The benzonitrile ring and any non-polar substituents can engage in hydrophobic interactions with non-polar amino acid residues in the active site.

Hydrogen bonding: As mentioned earlier, the imidazole ring can participate in hydrogen bonding with appropriate donor or acceptor residues.

π-π stacking: The aromatic nature of both the benzonitrile and imidazole rings allows for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the active site.

The combination and geometry of these interactions determine the binding affinity and specificity of the inhibitor. A higher binding affinity, reflected by a lower dissociation constant (Kd) or inhibition constant (Ki), generally correlates with a lower IC50 value and greater inhibitory potency.

Exploration of Physicochemical Parameters in SAR (excluding explicit values)

The potency and selectivity of this compound analogues as aromatase inhibitors are governed by a delicate balance of various physicochemical parameters. These parameters dictate how the inhibitor fits into the enzyme's active site and the strength of the resulting interactions.

Hydrophobic Interactions and their Contribution to Activity

Hydrophobic interactions play a significant role in the binding of letrozole and its analogues to the aromatase active site. The active site of aromatase contains several hydrophobic residues that interact favorably with the nonpolar regions of the inhibitor molecule.

Molecular docking and dynamics simulations have identified key hydrophobic interactions between letrozole analogues and residues such as PHE148, ALA306, and VAL370. nih.gov The diphenylmethane (B89790) scaffold of letrozole mimics the steroidal backbone of the natural androgen substrates, allowing it to fit snugly within the hydrophobic pocket of the active site. tandfonline.com The introduction of additional hydrophobic groups, such as a ferrocene (B1249389) moiety, has been shown to increase van der Waals and hydrophobic interactions, resulting in enhanced binding affinity and inhibitory potency. researchgate.net

Quantitative structure-activity relationship (QSAR) studies have also highlighted the importance of hydrophobicity, often represented by parameters like ALogP, in determining the aromatase inhibitory activity of these compounds. nih.gov A proper balance of hydrophobicity is crucial; while increased hydrophobic character can enhance binding, excessive lipophilicity can lead to poor solubility and pharmacokinetic properties.

Electrostatic and Hydrogen Bonding Contributions to Binding

Electrostatic and hydrogen bonding interactions are critical for the precise orientation and stabilization of this compound analogues within the aromatase active site. The nitrogen atoms of the imidazole or triazole ring are key players in these interactions.

The primary electrostatic interaction is the coordination of a nitrogen atom (typically the N4 of a 1,2,4-triazole (B32235) ring) to the heme iron atom at the center of the active site. mdpi.comtandfonline.com This interaction is fundamental to the inhibitory mechanism of non-steroidal aromatase inhibitors.

In addition to the heme coordination, hydrogen bonds are formed between the inhibitor and specific amino acid residues. For instance, the triazole ring of letrozole analogues can form hydrogen bonds with residues like THR310. nih.govtandfonline.com The cyano groups of the benzonitrile moieties are also crucial for activity, acting as hydrogen bond acceptors and interacting with residues such as MET374 and SER478. tandfonline.comnih.gov In some analogues, a fourth hydrogen bond has been observed between a cyano group and ARG115. tandfonline.comnih.gov These hydrogen bonds help to anchor the inhibitor in the correct orientation for optimal interaction with the heme iron and surrounding residues.

Computational studies have suggested a correlation between the anti-aromatase activity and the distance between the nitrogen atom in the triazole ring and the nitrogen of the cyano group, further emphasizing the importance of the molecule's electrostatic potential and geometry.

Table 2: Key Molecular Interactions of Letrozole Analogues with Aromatase Active Site Residues

| Interaction Type | Key Residues Involved | Role in Binding |

|---|---|---|

| Heme Coordination | Heme Iron | Primary anchoring of the inhibitor to the active site. mdpi.comtandfonline.com |

| Hydrogen Bonding | THR310, MET374, SER478, ARG115 | Orients and stabilizes the inhibitor within the active site. nih.govtandfonline.comnih.gov |

| Hydrophobic Interactions | PHE148, ALA306, VAL370 | Enhances binding affinity by interacting with nonpolar regions of the inhibitor. nih.gov |

| Pi-Pi Stacking | Not explicitly detailed but implied with aromatic residues | Can contribute to the overall binding stability. nih.gov |

Biological Target Identification and Mechanistic Pathways of 3 1h Imidazol 1 Ylmethyl Benzonitrile Derivatives

Methodologies for Identifying Molecular Targets

The process of deconvoluting the molecular targets of bioactive small molecules like 3-(1H-imidazol-1-ylmethyl)benzonitrile derivatives is a critical step in drug discovery. crick.ac.uk Chemical proteomics has emerged as a powerful, interdisciplinary platform that integrates synthetic chemistry, biochemistry, and mass spectrometry to comprehensively profile the interactions between a small molecule and the proteome. crick.ac.uknih.gov This enables researchers to identify not only the primary targets but also potential off-target interactions, which is crucial for understanding a compound's full pharmacological profile. crick.ac.uk

Chemical proteomics encompasses a suite of techniques designed to identify the protein binding partners of a small molecule within a complex biological system, such as a cell lysate or even in live cells. nih.gov Two prominent approaches in this field are Activity-Based Protein Profiling (ABPP) and Catalytic Cysteine Chemoproteomics (CCCP).

Activity-Based Protein Profiling (ABPP) utilizes chemical probes that are designed to covalently bind to the active site of specific enzyme families. nih.gov For a compound class like imidazolylbenzonitriles, an ABPP probe would be synthesized by modifying the parent structure to include a reactive group that forms a covalent bond with a target enzyme, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and purification. nih.govnih.gov This approach is particularly effective for identifying enzyme targets by assessing changes in protein activity. nih.gov

Catalytic Cysteine Chemoproteomics (CCCP) is a more specialized branch that focuses on identifying reactive cysteine residues within the proteome that can be targeted by small molecules. While not universally applicable to all compounds, it represents a powerful method for mapping potential covalent interactions.

The general workflow for these approaches involves introducing the chemical probe to a biological sample, allowing it to bind to its protein targets. After binding, the probe-protein complexes are enriched (often using the reporter tag) and subsequently analyzed by mass spectrometry to identify the proteins that interacted with the probe. nih.gov

Affinity-based probes are indispensable tools for identifying the specific targets of compounds that bind non-covalently. A prominent technique in this category is Photoaffinity Labeling (PAL) . portlandpress.com This method involves synthesizing a probe by chemically modifying the this compound derivative with two key functionalities: a photoreactive group (such as a diazirine) and an affinity handle (like biotin). nih.gov

The process begins with the incubation of the probe with a proteome, allowing it to bind to its targets based on its inherent affinity. Upon exposure to UV light, the photoreactive group is activated, forming a highly reactive carbene that instantly creates a covalent bond with the nearest amino acid residue of the target protein. portlandpress.com This permanently links the probe to its target. The biotin handle is then used to purify the covalently labeled proteins using streptavidin-coated beads. Finally, the captured proteins are identified using mass spectrometry. nih.gov This strategy allows for the unbiased identification of specific interactors and can be used to assess the functional relevance of the binding event. portlandpress.com

Specific Enzyme and Protein Targets

Research into derivatives of this compound has identified several key enzyme families as primary targets. The imidazole (B134444) moiety is a well-established coordinating group for the heme iron atom present in cytochrome P450 enzymes, making this superfamily a major focus of investigation. acs.org

Aldosterone (B195564) synthase (CYP11B2) is a cytochrome P450 enzyme responsible for the final and rate-limiting step in aldosterone biosynthesis. researchgate.net Excessive aldosterone levels are implicated in various cardiovascular diseases, making CYP11B2 a significant therapeutic target. ijrpc.com Imidazole-based compounds have been developed as potent inhibitors of this enzyme. researchgate.netijrpc.com

The inhibitory mechanism relies on the nitrogen atom of the imidazole ring coordinating to the heme iron atom at the active site of the P450 enzyme, thereby blocking its catalytic activity. acs.org A critical challenge in developing CYP11B2 inhibitors is achieving high selectivity over the closely related steroid 11β-hydroxylase (CYP11B1), which is essential for cortisol production. researchgate.net Poor selectivity can lead to adrenal insufficiency. Research has demonstrated that subtle structural modifications to the core scaffold can dramatically influence both potency and selectivity.

| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity (CYP11B1/CYP11B2) |

|---|---|---|---|

| LCI699 | 0.7 | 2.5 | 3.5 |

| PDHQ-1 | 13 | 2680 | 206 |

| PDHQ-2 | 15.2 | 500 | 32.8 |

| Baxdrostat | 2.5 | 247 | 100 |

Data sourced from multiple studies for comparative purposes. researchgate.net

The inhibitory action of imidazole-containing compounds extends to other cytochrome P450 enzymes that are crucial in different biological pathways. acs.org

Lanosterol (B1674476) 14α-demethylase (CYP51) is a vital enzyme in the biosynthesis of sterols, such as cholesterol in mammals and ergosterol (B1671047) in fungi. It catalyzes the removal of the 14α-methyl group from lanosterol. This enzyme is one of the most ancient and conserved P450s and is a well-established target for azole-based antifungal drugs. The mechanism of inhibition is consistent with other P450s, involving the coordination of the imidazole nitrogen to the heme iron, disrupting the enzyme's function.

CYP121A1 is a cytochrome P450 enzyme found in Mycobacterium tuberculosis and is essential for the bacterium's growth, making it a promising target for new anti-tuberculosis drugs. nih.govresearchgate.net Imidazole derivatives have been specifically designed and evaluated as inhibitors of CYP121A1. crick.ac.ukresearchgate.net Spectroscopic studies confirm that these compounds bind to the enzyme's active site and produce a characteristic shift in the heme Soret band, which is indicative of direct coordination to the heme iron. researchgate.net The binding affinity and antimycobacterial activity of these derivatives are closely linked. nih.gov

| Compound Series | Example Compound | Binding Affinity KD (µM) | MIC against M. tuberculosis (µg/mL) |

|---|---|---|---|

| Biarylpyrazole Imidazole | 7e | 11.35 | 25 |

| Biarylpyrazole Imidazole | 7f (4-bromo) | N/A | 6.25 |

| Biarylpyrazole Imidazole | 10f (isobutyl) | 0.22 | 1.562 |

| Biarylpyrazole Imidazole | 10g (tert-butyl) | 4.81 | 1.562 |

Data represents selected compounds from different research series to illustrate structure-activity relationships. nih.govresearchgate.net

Beyond P450 enzymes, derivatives containing the benzonitrile (B105546) scaffold have been investigated as inhibitors of enzymes involved in purine (B94841) metabolism, most notably Xanthine (B1682287) Oxidase (XO) . XO is a key enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of this enzyme leads to hyperuricemia, a precursor to gout. Consequently, XO inhibitors are a mainstay in the treatment of this condition.

Several studies have explored benzonitrile derivatives as non-purine inhibitors of xanthine oxidase. The nitrile group and the associated aromatic system play a crucial role in binding to the enzyme's active site, which contains a molybdenum cofactor. Structure-activity relationship studies have shown that modifications to the benzonitrile core can significantly impact inhibitory potency.

| Compound Scaffold | Example Compound | Xanthine Oxidase IC50 (µM) | Inhibition Type |

|---|---|---|---|

| N-(4-alkoxy-3-cyanophenyl) isonicotinamide | 26 | 0.3 | Mixed |

| 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile | 27 | 6.7 | Mixed |

| N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide | 28 | 0.031 | N/A |

| (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde | 32 | 0.6 | Mixed |

Data represents various benzonitrile and related heterocyclic derivatives investigated as XO inhibitors.

Other Identified Enzyme Systems and Protein Interactions

Derivatives of this compound have been identified as potent inhibitors of key enzymes within the cytochrome P450 superfamily. The primary targets identified are Aromatase (CYP19A1) and Lanosterol 14α-demethylase (CYP51). mdpi.comnih.gov The inhibitory action of these compounds is largely attributed to the imidazole moiety, which plays a critical role by coordinating with the heme iron atom within the active site of these enzymes. mdpi.comnih.gov This interaction is a common feature for many non-steroidal enzyme inhibitors containing imidazole or triazole rings.

Furthermore, the benzonitrile group, a key structural feature of these derivatives, contributes to the binding affinity. In compounds like letrozole (B1683767), a well-known aromatase inhibitor that shares the benzonitrile feature, this group engages in π–π interactions with the heme molecule, further stabilizing the enzyme-inhibitor complex. mdpi.com

In addition to cytochrome P450 enzymes, other protein interactions have been noted for related structures. For instance, a series of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives were synthesized and evaluated as inhibitors of the Programmed death-protein 1 (PD-1) and Programmed death-ligand 1 (PD-L1) interaction. nih.gov This indicates that the broader benzonitrile scaffold can be adapted to target protein-protein interactions in immune checkpoint pathways.

| Derivative Class | Target Enzyme/Protein | Key Interactions |

| Imidazole-based | Aromatase (CYP19A1) | Imidazole nitrogen coordinates with heme iron; Benzonitrile engages in π–π stacking. mdpi.com |

| Azole-based | Lanosterol 14α-demethylase (CYP51) | Azole nitrogen coordinates with the heme iron in the active site. nih.govnih.gov |

| Biphenyl-triazol-benzonitrile | PD-1/PD-L1 | Interaction with PD-L1 dimerization. nih.gov |

Investigation of Downstream Biological Pathways

The inhibition of key enzymes and proteins by this compound derivatives leads to the modulation of significant downstream biological pathways.

Elucidation of Molecular Mechanisms of Action

The primary molecular mechanism for derivatives targeting aromatase is the competitive inhibition of the enzyme. mdpi.com Aromatase is responsible for the final step in estrogen biosynthesis, converting androgens to estrogens. By blocking this enzyme, these derivatives effectively reduce the levels of circulating estrogens. This is a crucial mechanism in the treatment of hormone-dependent breast cancer. nih.gov The inhibition is reversible and non-steroidal in nature. mdpi.com

For derivatives targeting fungal CYP51, the mechanism involves the disruption of ergosterol biosynthesis. nih.gov CYP51 is essential for converting lanosterol to ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which ultimately disrupts membrane integrity and inhibits fungal growth. nih.gov This mechanism is the basis for the antifungal activity of many azole-based drugs. nih.gov

A study on novel imidazole derivatives also pointed towards the downregulation of AXL-Receptor Tyrosine Kinase (AXL-RTK) and target genes of the Wnt/β-catenin pathway, such as c-Myc and Axin2. This suggests a mechanism that interferes with signaling pathways crucial for cell proliferation and survival in certain cancers.

| Derivative Target | Molecular Mechanism |

| Aromatase | Competitive inhibition, leading to decreased estrogen synthesis. mdpi.comnih.gov |

| Fungal CYP51 | Inhibition of lanosterol conversion to ergosterol, disrupting fungal cell membrane. nih.govnih.gov |

| AXL-RTK / Wnt/β-catenin | Downregulation of key signaling pathway genes. |

Insights into Cellular Processes Modulated by the Compound

The modulation of the aforementioned pathways by these derivatives results in significant effects on cellular processes. The inhibition of aromatase and subsequent reduction in estrogen levels leads to decreased proliferation of estrogen-receptor-positive breast cancer cells. nih.gov Several studies have demonstrated the cytotoxic activity of imidazole-based aromatase inhibitors against breast cancer cell lines like MCF-7. mdpi.comnih.gov

In the context of antifungal activity, the disruption of ergosterol biosynthesis leads to increased fungal cell membrane permeability and ultimately, cell death. nih.gov Furthermore, some dual-function inhibitors that target both CYP51 and histone deacetylase (HDAC) have been shown to suppress the function of efflux pumps, the transition from yeast to hyphal form, and biofilm formation in fungi like Candida albicans. nih.gov

The downregulation of the Wnt/β-catenin pathway has been linked to the induction of apoptosis in leukemia cell lines. This indicates that derivatives targeting this pathway can modulate cellular proliferation and programmed cell death.

| Cellular Process | Modulating Derivative Type | Outcome |

| Cell Proliferation | Aromatase Inhibitors | Decreased proliferation of hormone-dependent cancer cells. nih.gov |

| Fungal Cell Viability | CYP51 Inhibitors | Increased membrane permeability and fungal cell death. nih.gov |

| Apoptosis | Wnt/β-catenin pathway inhibitors | Induction of programmed cell death in cancer cells. |

| Fungal Virulence | Dual CYP51-HDAC Inhibitors | Inhibition of biofilm formation and morphological transitions. nih.gov |

DNA Binding and Intercalation Mechanisms

Separate from enzyme inhibition, certain imidazole-containing scaffolds have been shown to interact directly with DNA. A study on new imidazole-2-thiones linked to acenaphthylenone demonstrated that these hybrid molecules can act as DNA intercalators. nih.gov DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can distort the DNA structure, interfering with replication and transcription, and ultimately leading to cellular apoptosis.

These compounds were also identified as topoisomerase II inhibitors. nih.gov Topoisomerase II is an enzyme that manages DNA tangles and supercoils by creating transient double-strand breaks. Inhibitors of this enzyme trap the topoisomerase-DNA complex, leading to permanent DNA strand breaks and cell death. The dual action as both a DNA intercalator and a topoisomerase II inhibitor presents a potent mechanism for anticancer activity. nih.gov

| Compound Class | DNA Interaction Mechanism | Consequence |

| Imidazole-2-thiones | DNA Intercalation | Distortion of DNA helix, inhibition of replication and transcription. nih.gov |

| Imidazole-2-thiones | Topoisomerase II Inhibition | Formation of stable DNA-enzyme complexes, leading to DNA strand breaks. nih.gov |

Advanced Analytical Characterization Techniques in 3 1h Imidazol 1 Ylmethyl Benzonitrile Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By probing the interaction of electromagnetic radiation with the molecule, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. For 3-(1H-imidazol-1-ylmethyl)benzonitrile, the spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring, the benzonitrile (B105546) ring, and the methylene (B1212753) linker. The imidazole ring protons typically appear as three distinct singlets. The methylene bridge protons would present as a sharp singlet, indicating no adjacent non-equivalent protons. The protons on the 3-substituted benzonitrile ring are expected to exhibit a more complex pattern, typically consisting of four signals in the aromatic region, reflecting their distinct chemical environments and spin-spin coupling interactions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and type of carbon atoms in the molecule. For this compound, a total of 11 distinct carbon signals are expected, corresponding to each unique carbon atom in the structure. Key signals include the nitrile carbon (C≡N), which appears at the low-field end of the spectrum, the carbons of the two aromatic rings, and the aliphatic methylene bridge carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values based on standard chemical shift principles. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Imidazole H-2 | ~7.7 | ~137 |

| Imidazole H-4 | ~7.2 | ~129 |

| Imidazole H-5 | ~7.0 | ~119 |

| Methylene (-CH₂-) | ~5.4 | ~50 |

| Benzonitrile Ar-H | 7.5 - 7.8 | 110 - 135 |

| Benzonitrile C-CN | - | ~118 |

| Benzonitrile C-ipso | - | ~112 |

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational transitions of molecules. The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its specific functional groups. A strong, sharp absorption band is expected around 2230 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene bridge should appear just below this threshold. The region between 1400 and 1600 cm⁻¹ would contain bands corresponding to the C=C and C=N stretching vibrations of the aromatic rings.

Table 2: Expected Characteristic IR Absorption Bands and UV-Vis Transitions

| Technique | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | Nitrile (C≡N) Stretch | ~2230 |

| Aromatic C-H Stretch | >3000 | |

| Aliphatic C-H Stretch | <3000 | |

| Aromatic C=C / C=N Stretch | 1400 - 1600 | |

| UV-Vis | π → π* (Benzonitrile) | ~224, ~270 |

| π → π* (Imidazole) | ~210 |

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to IR. While IR spectroscopy measures changes in dipole moment, Raman spectroscopy detects changes in polarizability. For this compound, the symmetric stretching vibration of the nitrile group (C≡N) and the "breathing" modes of the aromatic rings are expected to produce strong and easily identifiable signals in the Raman spectrum. This technique is particularly useful for analyzing symmetric, non-polar bonds that may be weak or silent in the IR spectrum.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental formula of a compound. It involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions.

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound (C₁₁H₉N₃), the calculated monoisotopic mass is 183.07965 Da. HRMS analysis would aim to detect the protonated molecular ion [M+H]⁺ at m/z 184.08693 or other adducts, such as the sodium adduct [M+Na]⁺ at m/z 206.06887. uni.lu The close correlation between the measured and calculated exact mass provides definitive confirmation of the compound's molecular formula.

Table 3: Predicted High-Resolution Mass Spectrometry Data for C₁₁H₉N₃ uni.lu

| Adduct Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₁H₁₀N₃]⁺ | 184.08693 |

| [M+Na]⁺ | [C₁₁H₉N₃Na]⁺ | 206.06887 |

| [M-H]⁻ | [C₁₁H₈N₃]⁻ | 182.07237 |

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is ideal for analyzing the purity of a sample and for identifying components in a complex mixture. A reversed-phase HPLC column would typically be used to separate this compound from any starting materials or byproducts.

The use of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer offers significant advantages. A Q-TOF instrument provides both high-resolution mass measurements for accurate formula determination (MS mode) and the capability to perform tandem mass spectrometry (MS/MS). In an MS/MS experiment, a specific ion (e.g., the molecular ion [M+H]⁺) is selected, fragmented, and the masses of the resulting fragments are analyzed. This fragmentation pattern serves as a molecular fingerprint, providing definitive structural confirmation by revealing how the molecule breaks apart at its weakest bonds.

Degradation Product Analysis in Stability Studies (Mechanistic)

Stability testing is a critical component of pharmaceutical development, designed to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies, where the compound is exposed to stress conditions like acid, base, oxidation, heat, and photolysis, are instrumental in identifying potential degradation products and elucidating degradation pathways.

For this compound, a mechanistic analysis of its stability would involve subjecting the compound to these stress conditions to intentionally produce degradation products. The primary goals of such a study are to establish the intrinsic stability of the molecule and to support the development of a stability-indicating analytical method. The imidazole ring can be susceptible to oxidation, while the nitrile group and the benzylic C-N bond could be targets for hydrolysis under acidic or basic conditions.

A systematic investigation would involve:

Stress Conditions: Exposing solutions of this compound to hydrochloric acid, sodium hydroxide (B78521), hydrogen peroxide, heat, and UV/fluorescent light.

Separation: Using a stability-indicating chromatographic method, such as HPLC, to separate the parent compound from all process-related impurities and newly formed degradation products.

Identification: Characterizing the structure of the isolated degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This mechanistic approach not only helps in predicting the shelf-life of the compound but also provides invaluable insights into its chemical behavior, informing decisions on formulation, packaging, and storage conditions.

X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray Diffraction (XRD) is an indispensable tool for the unambiguous determination of the solid-state structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice, which governs the material's physicochemical properties.

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for elucidating the molecular structure of a compound. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a complete three-dimensional model of the molecule and its packing arrangement can be constructed.

While specific crystallographic data for this compound is not available in the reviewed literature, analysis of a structurally related compound, 3-(1H-imidazol-1-yl)propanenitrile, provides an example of the type of data obtained. For this analog, SC-XRD analysis revealed a monoclinic crystal system and provided precise unit cell dimensions and atomic coordinates. This level of detail confirms the molecular connectivity and conformation and reveals the nature of intermolecular interactions that stabilize the crystal structure.

Table 1: Illustrative Single Crystal XRD Data for a Related Imidazole Compound (Note: The following data is for 3-(1H-imidazol-1-yl)propanenitrile and is presented for illustrative purposes only.)

| Parameter | Value |

| Chemical Formula | C₆H₇N₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2712 (3) |

| b (Å) | 5.5917 (2) |

| c (Å) | 15.4625 (5) |

| β (°) | 100.979 (1) |

| Volume (ų) | 617.17 (4) |

| Z (molecules per unit cell) | 4 |

Data sourced from Peppel, T., & Köckerling, M. (2009). 3-(1H-Imidazol-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2480.

Derived from the crystal structure data obtained by XRD, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule within the crystal, allowing for the identification and categorization of close contacts between neighboring molecules.

H···H contacts: Typically the most abundant, representing van der Waals forces.

C···H/H···C contacts: Indicative of C-H···π interactions, where a hydrogen atom interacts with the π-system of the benzonitrile or imidazole ring.

N···H/H···N contacts: Highlighting potential weak hydrogen bonds involving the imidazole nitrogen atoms and hydrogen atoms from adjacent molecules.

This detailed understanding of the intermolecular forces is crucial for explaining properties like melting point, solubility, and polymorphism.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are central to the analysis of chemical compounds, providing the means to separate components of a mixture for identification, quantification, and purification.

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of compounds and quantifying impurities. A stability-indicating reverse-phase HPLC (RP-HPLC) method is typically developed for this purpose. For this compound, a suitable method would be capable of separating the main peak from any process-related impurities and potential degradation products.

While a specific validated method for this compound is not detailed in the searched literature, a typical RP-HPLC method would be designed based on the compound's physicochemical properties.

Table 2: Representative RP-HPLC Method Parameters for Analysis (Note: These are typical, scientifically-grounded parameters and not from a specific validated method for this compound.)

| Parameter | Description |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | A time-programmed gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength of approximately 220 nm or 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This method would leverage the polarity differences between the analyte and its impurities to achieve separation on the nonpolar C18 stationary phase. The use of a UV detector is appropriate due to the presence of UV-absorbing chromophores (benzonitrile and imidazole rings) in the molecule.

Hyphenated techniques, which couple a separation method with one or more spectroscopic detection methods, offer unparalleled capabilities for structural elucidation. The online combination of HPLC with mass spectrometry (HPLC-MS) is routinely used for impurity identification. The mass spectrometer provides molecular weight information for each peak separated by the HPLC, which is often sufficient to identify known impurities or propose structures for unknown ones. Predicted collision cross section data for various adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, are available and can be used to confirm the identity of the parent compound in an MS analysis.

For complex structural challenges, such as differentiating isomers or fully characterizing unknown degradation products, more advanced hyphenation is required. The powerful combination of HPLC with Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR), and Time-of-Flight Mass Spectrometry (TOF-MS) provides a comprehensive solution. In this setup:

HPLC separates the impurities.

SPE traps and concentrates the impurity of interest from the HPLC eluent.

The concentrated sample is then analyzed by NMR for definitive structural elucidation and by high-resolution TOF-MS for accurate mass determination, allowing for the calculation of an exact molecular formula.

This advanced hyphenated approach provides a complete and unambiguous characterization of impurities and degradants, which is essential for ensuring the safety and quality of the compound.

Surface and Imaging Techniques (Applicability to Chemical Compound Characterization)

The characterization of "this compound" at the nanoscale, including its surface morphology, crystal structure, and elemental composition, can be effectively achieved through a suite of advanced surface and imaging techniques. These methods provide critical insights into the material's properties when deposited as a thin film, organized in crystalline form, or adsorbed onto a substrate.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the atomic level. sfr.ca For "this compound," AFM is particularly applicable for characterizing its topographical features when prepared as a solid sample, such as a thin film or crystalline layer.

The primary application of AFM in this context would be to analyze the surface morphology. By scanning a sharp tip attached to a cantilever across the sample surface, AFM can generate a three-dimensional map of the topography. illinois.edu This would be invaluable for studying the crystallization process of "this compound" on a substrate, revealing details about crystal growth, orientation, and the formation of grain boundaries. The technique is not limited to conductive samples and can be operated in various environments, making it suitable for organic crystals. cam.ac.uk

Furthermore, AFM can quantify surface roughness with high precision, a critical parameter for applications where the compound might be used as a coating or thin film. sfr.ca Different operational modes of AFM could also probe nanoscale mechanical properties like adhesion and elasticity. mdpi.com While no specific AFM studies on "this compound" are publicly available, the potential data that could be generated is illustrated in the table below. This type of data helps in understanding how preparation methods affect surface characteristics, which is crucial for applications in materials science and electronics where surface quality is paramount. spectraresearch.com

Table 1: Hypothetical AFM Surface Roughness Analysis of a "this compound" Thin Film This table is illustrative and shows the type of data that could be obtained from an AFM analysis.

| Parameter | Value | Description |

|---|---|---|

| Rq (Root Mean Square Roughness) | 1.2 nm | The standard deviation of the surface height profile. |

| Ra (Average Roughness) | 0.9 nm | The arithmetic average of the absolute values of the height deviations. |

| Rmax (Maximum Height) | 8.5 nm | The maximum vertical distance between the highest and lowest points on the surface. |

| Scan Area | 2 µm x 2 µm | The dimensions of the imaged surface area. |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques that use electron beams to generate high-resolution images of a sample, providing information on morphology, structure, and composition.

Scanning Electron Microscopy (SEM) SEM is highly effective for visualizing the surface morphology and crystal habit of "this compound" at the micro- and nanoscale. carleton.edu The technique scans a focused electron beam over a sample, causing the emission of secondary electrons, which are then detected to form an image. carleton.edu This would allow for the detailed examination of the size, shape, and distribution of crystalline particles. For an organic compound like this, SEM can reveal macroscopic features of crystal aggregates, identify different crystal polymorphs based on their morphology, and assess the quality and uniformity of coatings. tescan-analytics.com Modern SEM instruments can also be equipped with Energy Dispersive X-ray Spectroscopy (EDS) detectors to perform elemental analysis on the sample's surface. labmanager.com

Transmission Electron Microscopy (TEM) TEM offers significantly higher spatial resolution than SEM and is capable of imaging at the atomic level. wiley.com In TEM, a broad beam of electrons is passed through an ultra-thin sample, and the interactions of the electrons with the sample form an image. oaepublish.com For "this compound," high-resolution TEM (HR-TEM) could potentially visualize the crystal lattice. nih.gov An emerging TEM-based technique, Microcrystal Electron Diffraction (MicroED), is particularly suited for determining the complete three-dimensional atomic structure of small organic molecules from nanocrystals, which are often too small for conventional X-ray diffraction. researchgate.net This would be a definitive method for confirming the molecular structure and understanding the packing arrangement of "this compound" molecules in the solid state.

Table 2: Comparison of Potential Information from SEM and TEM for "this compound" This table illustrates the complementary nature of SEM and TEM for chemical compound characterization.

| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |

|---|---|---|

| Primary Information | Surface topography and morphology | Internal structure and crystallography |

| Resolution | ~1-20 nm | < 0.1 nm (atomic resolution possible) |

| Sample Form | Bulk solids, powders, films | Ultra-thin sections (<100 nm), nanocrystals |

| Key Application | Imaging crystal shape, size, and aggregation | Determining crystal lattice, identifying defects, atomic structure determination (MicroED) |

| Magnification | ~20x to 300,000x | >1,000,000x |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. numberanalytics.com XPS is highly applicable for the chemical characterization of "this compound."

When a sample is irradiated with X-rays, photoelectrons are emitted from the sample surface. The kinetic energy of these electrons is measured, and from this, the binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. ipfdd.de More importantly, small shifts in these binding energies (chemical shifts) provide detailed information about the chemical bonding environment of the atoms. casaxps.com

For "this compound" (C₁₁H₉N₃), XPS would:

Confirm Elemental Composition: Survey scans would detect the presence of Carbon (C) and Nitrogen (N), and their relative atomic concentrations could be calculated.

Determine Chemical States: High-resolution scans of the C 1s and N 1s regions would be crucial. The C 1s spectrum would be expected to resolve into multiple peaks corresponding to the different types of carbon atoms: C-C/C-H in the benzene (B151609) ring, C-N in the imidazole ring, the methylene bridge (-CH₂-), and the nitrile carbon (C≡N). Similarly, the N 1s spectrum would distinguish between the nitrogen atoms in the imidazole ring and the nitrogen in the nitrile group. researchgate.net This detailed chemical state analysis provides direct evidence of the compound's molecular structure and functional groups on the surface.

Analysis of imidazole derivatives on metal surfaces has shown that XPS can determine the orientation and bonding mechanism of the molecules. rsc.org While no specific XPS data exists for "this compound," the expected binding energies for its distinct chemical environments can be predicted based on established data for similar functional groups.

Table 3: Predicted XPS Binding Energies for Functional Groups in "this compound" This table presents representative binding energy values for the distinct chemical environments within the molecule, based on typical values for organic compounds.

| Core Level | Functional Group Environment | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | Aromatic C-C, C-H | ~284.8 |

| Methylene C-N | ~285.6 - 286.0 | |

| Imidazole C=N | ~286.0 - 286.5 | |

| Nitrile C≡N | ~286.5 - 287.0 | |

| N 1s | Imidazole N | ~398.5 - 400.0 |

| Nitrile N≡C | ~399.0 - 400.5 |

Patent Landscape and Intellectual Property in the Synthesis of Imidazole Benzonitrile Compounds

Overview of Patented Synthetic Routes for 3-(1H-imidazol-1-ylmethyl)benzonitrile Analogues

The patent literature reveals several strategic approaches to the synthesis of N-benzyl imidazole (B134444) derivatives, including compounds structurally related to this compound. The most prevalent and frequently patented method is the N-alkylation of an imidazole ring with a suitably substituted benzyl (B1604629) halide. This core reaction is a cornerstone of many patented syntheses, with variations focusing on the choice of reagents, solvents, and reaction conditions to optimize yield, purity, and scalability.

For instance, a common patented strategy involves the reaction of imidazole with a reactive ester, such as a benzyl bromide or chloride, to form the desired product. google.com Patent EP0922698A1 details a process for producing N-alkylimidazoles by reacting an imidazole with a benzyl halide in an organic solvent in the presence of alkali particles like potassium carbonate. google.com Another patented method describes refluxing a solution of an imidazole derivative with a cyanobenzyl bromide in acetonitrile (B52724). google.com Variations in the base used are also documented, with some processes employing sodium ethoxide in ethanol (B145695) or potassium tert-butoxide. google.comgoogle.com These patented methods underscore the importance of nucleophilic substitution as the key chemical transformation for creating the pivotal carbon-nitrogen bond between the imidazole and benzonitrile (B105546) moieties.

Table 1: Patented Synthetic Methodologies for Imidazole-Benzonitrile Analogues

| Reaction Type | Key Reagents | Typical Conditions | Representative Patent |

|---|---|---|---|

| N-Alkylation | Imidazole, Substituted Benzyl Bromide, Potassium Carbonate | Acetonitrile or DMF solvent, often at reduced temperatures (-10°C to 50°C) | EP0922698A1 google.com |

| N-Alkylation | Substituted Imidazole, 4-Cyanobenzyl Bromide | Reflux in acetonitrile | EP2095819A1 google.com |

| N-Alkylation | Imidazole, Bromomethylcyclopentane, Sodium Ethoxide | Reflux in dry ethanol | EP0000950B1 googleapis.com |

| N-Alkylation | 1,2,4-Triazole (B32235) Sodium Salt, 4-Bromomethyl benzonitrile | Dimethylformamide (DMF) solvent, 10-15°C | US20050209294A1 google.com |

Within the patent landscape, claims are not limited to the final compound but often extend to the novel and essential intermediates required for its synthesis. For analogues of this compound, the primary intermediates are the imidazole precursor and the substituted benzyl component.

Patents frequently claim the process of making these compounds, which inherently protects the use of specific intermediates in that process. The core intermediates in the widely patented N-alkylation route are:

Imidazole or a substituted imidazole derivative: This is the foundational heterocyclic ring.

A substituted benzyl halide: For the target compound, this would be 3-(halomethyl)benzonitrile (e.g., 3-(bromomethyl)benzonitrile). Patents for analogues often cite related intermediates like 4-bromomethyl benzonitrile. google.com

Patent claims are meticulously drafted to cover the inventive step. For these syntheses, claims typically encompass:

The final N-benzyl imidazole compound or a class (Markush structure) of related compounds.

The specific synthetic process, detailing the reactants, base, and solvent system used.

The use of these compounds for a specific application, which, in the pharmaceutical context, is often as an active ingredient.

The protection of key intermediates is a strategic approach to building a robust patent portfolio, as it can prevent competitors from using essential building blocks even if they attempt to design an alternative final synthesis step.

Table 2: Key Intermediates in the Patented Synthesis of Imidazole-Benzonitrile Analogues

| Intermediate Class | Specific Example | Role in Synthesis | Relevant Patent Context |

|---|---|---|---|

| Imidazole Precursor | Imidazole | Provides the core heterocyclic ring system. | Reactant in N-alkylation (EP0000950B1) googleapis.com |

| Benzyl Halide Precursor | 3-(bromomethyl)benzonitrile or 4-bromomethyl benzonitrile | Acts as the alkylating agent to introduce the benzonitrile moiety. | Reactant in N-alkylation (US20050209294A1, EP2095819A1) google.comgoogle.com |

| Azole Salt | Sodium salt of 1,2,4-triazole | A pre-formed nucleophile used for alkylation. | Reactant in N-alkylation (US20050209294A1) google.com |

A comparative analysis of the patented methodologies reveals a focus on optimizing the N-alkylation reaction. The primary differences lie in the choice of base, solvent, and temperature, each selected to balance factors like reaction rate, yield, purity, and cost.

Base Selection: The choice of base is critical. Strong bases like sodium ethoxide ensure complete deprotonation of the imidazole, driving the reaction forward. googleapis.com However, they may require anhydrous (dry) conditions. Weaker bases, such as potassium carbonate, are often sufficient and may be more practical and cost-effective for large-scale production, though they might require longer reaction times or slightly elevated temperatures. google.com

Solvent System: The solvent choice impacts reactant solubility and reaction kinetics. Aprotic polar solvents like dimethylformamide (DMF) and acetonitrile are common because they effectively dissolve the reactants and facilitate the SN2 reaction mechanism. google.comgoogle.com The use of alcohols like ethanol is also patented, particularly when an alkoxide base is used. googleapis.com

Temperature Control: Many patented processes specify controlled temperature conditions. Some reactions are run at reduced temperatures (e.g., 10-15°C) during the addition of the alkylating agent to manage the exothermic nature of the reaction and minimize side-product formation. google.com Others may use reflux conditions to increase the reaction rate. google.com

The trend in more recent patents is toward developing processes that are not only high-yielding but also safer, more environmentally friendly, and more suitable for industrial scale-up.

Challenges and Strategies in Patenting Novel Synthetic Processes

Patenting a new synthetic process for a chemical compound like this compound presents a unique set of challenges. The core requirements for patentability are novelty, non-obviousness (inventive step), and utility. google.com A significant hurdle is demonstrating that a new process is not an obvious variation of existing methods. With a common reaction like N-alkylation, simply changing the solvent or base may not be considered sufficiently inventive unless it leads to an unexpected and significant improvement, such as a dramatic increase in yield, a reduction in hazardous byproducts, or the ability to synthesize a previously inaccessible analogue.

Another challenge lies in the detailed disclosure required by patent law. The application must provide enough information for a person "skilled in the art" to replicate the process, which can sometimes conflict with the desire to protect proprietary trade secrets.

To overcome these challenges, inventors employ several strategies: